molecular formula C11H14O2 B1322360 2-Isopropoxy-5-methylbenzaldehyde CAS No. 610797-22-3

2-Isopropoxy-5-methylbenzaldehyde

Cat. No.: B1322360
CAS No.: 610797-22-3
M. Wt: 178.23 g/mol
InChI Key: JEDRISFAJMTQLC-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylbenzaldehyde is an aromatic aldehyde featuring an isopropoxy (-OCH(CH₃)₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the benzaldehyde core. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity and physical properties.

Properties

IUPAC Name

5-methyl-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDRISFAJMTQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .

Chemical Reactions Analysis

2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

5-Isopropyl-2-methylbenzaldehyde (CAS 1866-03-1)

  • Structure : Methyl at position 2, isopropyl (-CH(CH₃)₂) at position 5.
  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol .
  • Key Differences: Lacks the ether oxygen present in 2-isopropoxy-5-methylbenzaldehyde.

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 845617-56-3)

  • Structure : Cyclopropylmethoxy (-OCH₂C₃H₅) at position 2, isopropyl at position 5.
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol .
  • Additional oxygen in the ether group increases polarity compared to alkyl substituents.

Hypothetical Data for this compound

  • Structure : Isopropoxy at position 2, methyl at position 5.
  • Molecular Formula : C₁₁H₁₄O₂ (calculated).
  • Molecular Weight : 178.23 g/mol (calculated).
  • Expected Properties :
    • Higher polarity than 5-isopropyl-2-methylbenzaldehyde due to the ether oxygen.
    • Lower molecular weight and steric hindrance compared to 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Table 1: Structural and Molecular Comparison

Compound Name CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol)
5-Isopropyl-2-methylbenzaldehyde 1866-03-1 2-methyl, 5-isopropyl C₁₁H₁₄O 162.23
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde 845617-56-3 2-cyclopropylmethoxy, 5-isopropyl C₁₄H₁₈O₂ 218.29
This compound Not available 2-isopropoxy, 5-methyl C₁₁H₁₄O₂ 178.23 (calculated)

Research Findings and Substituent Effects

  • Electronic Effects :
    • Ether groups (e.g., isopropoxy, cyclopropylmethoxy) donate electron density via resonance, activating the benzaldehyde core toward electrophilic substitution. This contrasts with alkyl groups (methyl, isopropyl), which exert weaker electronic effects .
  • Steric Effects :
    • Bulky substituents like cyclopropylmethoxy hinder access to the aldehyde group, reducing reactivity in nucleophilic additions compared to smaller ethers (e.g., isopropoxy) .
  • Solubility :
    • Oxygen-containing groups enhance solubility in polar solvents. For example, 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde may exhibit lower solubility than this compound due to its larger hydrophobic moiety .

Biological Activity

2-Isopropoxy-5-methylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O2, with a molecular weight of approximately 178.23 g/mol. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, indicating potential anti-inflammatory effects.
  • Anticancer Properties : The structural similarity to known anticancer agents raises the possibility of this compound influencing cancer cell growth and proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular function.
  • Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways critical for various physiological processes.

Case Studies and Research Findings

Recent studies have explored the biochemical properties and cellular effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, supporting its role in inflammation modulation.
  • Anticancer Activity :
    • A recent investigation into the cytotoxic effects of this compound on cancer cell lines showed promising results, with observed reductions in cell viability at higher concentrations.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokine production
AnticancerCytotoxic effects on cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isopropoxy-5-methylbenzaldehyde
Reactant of Route 2
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2-Isopropoxy-5-methylbenzaldehyde

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